molecular formula C14H9Cl3N4O2S B11469474 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole

Cat. No.: B11469474
M. Wt: 403.7 g/mol
InChI Key: BWUASOLBHPHILA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is a complex organic compound that features a tetrazole ring substituted with chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorophenyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace the chlorophenyl or sulfonyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium azide or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The chlorophenyl and sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(4-chlorophenyl)sulfonyl]methyl}-1-(3,4-dichlorophenyl)-1H-tetrazole is unique due to the combination of its tetrazole ring with chlorophenyl and sulfonyl groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H9Cl3N4O2S

Molecular Weight

403.7 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfonylmethyl]-1-(3,4-dichlorophenyl)tetrazole

InChI

InChI=1S/C14H9Cl3N4O2S/c15-9-1-4-11(5-2-9)24(22,23)8-14-18-19-20-21(14)10-3-6-12(16)13(17)7-10/h1-7H,8H2

InChI Key

BWUASOLBHPHILA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.